molecular formula C8H8N2OS B562793 5-(Methoxy-d3)-2-mercaptobenzimidazole CAS No. 922730-86-7

5-(Methoxy-d3)-2-mercaptobenzimidazole

Cat. No.: B562793
CAS No.: 922730-86-7
M. Wt: 183.243
InChI Key: KOFBRZWVWJCLGM-FIBGUPNXSA-N
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Description

5-(Methoxy-d3)-2-mercaptobenzimidazole is a deuterated derivative of 2-mercaptobenzimidazole, where the methoxy group is labeled with deuterium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxy-d3)-2-mercaptobenzimidazole typically involves the introduction of a deuterium-labeled methoxy group into the benzimidazole structure. One common method is the reaction of 2-mercaptobenzimidazole with deuterated methanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxy-d3)-2-mercaptobenzimidazole can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-(Methoxy-d3)-2-mercaptobenzimidazole has several applications in scientific research:

    Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Methoxy-d3)-2-mercaptobenzimidazole involves its interaction with molecular targets through its thiol and methoxy groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The deuterium labeling can also influence the compound’s metabolic stability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: The non-deuterated parent compound.

    5-Methoxy-2-mercaptobenzimidazole: The non-deuterated methoxy derivative.

    2-Mercaptobenzothiazole: A structurally similar compound with a sulfur atom in the heterocyclic ring.

Uniqueness

5-(Methoxy-d3)-2-mercaptobenzimidazole is unique due to the presence of deuterium, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds. The deuterium labeling also enhances the compound’s utility in NMR spectroscopy and other analytical techniques.

Properties

IUPAC Name

5-(trideuteriomethoxy)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFBRZWVWJCLGM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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